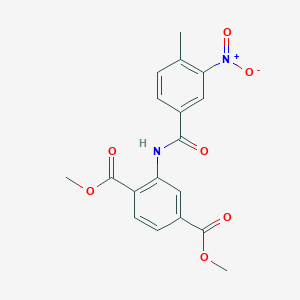![molecular formula C20H21N3O3S B11640519 (2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11640519.png)
(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(2E)-(3,4-ジメトキシベンジリデン)ヒドラジニリデン]-5-(2-メチルベンジル)-1,3-チアゾリジン-4-オンは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、生物活性で知られるチアゾリジン-4-オンコアを特徴とし、ジメトキシベンジリデンとメチルベンジル基で置換されており、その化学的特性を高めています。
準備方法
合成経路と反応条件
(2E)-2-[(2E)-(3,4-ジメトキシベンジリデン)ヒドラジニリデン]-5-(2-メチルベンジル)-1,3-チアゾリジン-4-オンの合成は、通常、複数段階のプロセスを伴います。最初の段階は、多くの場合、チアゾリジン-4-オン環の形成を含み、その後、ジメトキシベンジリデンとメチルベンジル基が導入されます。これらの反応で使用される一般的な試薬には、ヒドラジン誘導体、アルデヒド、チオアミドが含まれます。反応条件は通常、エタノールやメタノールなどの適切な溶媒中で、酸性または塩基性条件下で還流するのを伴い、目的の生成物の形成を促進します。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が用いられますが、より大規模です。連続フローリアクターと自動合成の使用により、製造プロセスの効率と収率を向上させることができます。さらに、結晶化、蒸留、クロマトグラフィーなどの精製技術が用いられ、高純度の化合物が得られます。
化学反応の分析
反応の種類
(2E)-2-[(2E)-(3,4-ジメトキシベンジリデン)ヒドラジニリデン]-5-(2-メチルベンジル)-1,3-チアゾリジン-4-オンは、次のような様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化させることができ、対応する酸化物を生成します。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用いた還元反応により、化合物を還元型に変換することができます。
置換: ハロゲンやアルキル化剤などの試薬を用いて、特に芳香環において、求核性または求電子性置換反応が起こりえます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩化鉄(III)などの触媒存在下でのハロゲン。
生成される主要な生成物
これらの反応から生成される主な生成物には、酸化された誘導体、還元型、および芳香環に様々な官能基が付加された置換された化合物などがあります。
科学的研究の応用
(2E)-2-[(2E)-(3,4-ジメトキシベンジリデン)ヒドラジニリデン]-5-(2-メチルベンジル)-1,3-チアゾリジン-4-オンは、科学研究において様々な用途があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗真菌性、抗癌性など、潜在的な生物活性を調査されています。
医学: 生物活性のあるチアゾリジン-4-オンコアのために、様々な疾患の治療における治療の可能性が探求されています。
工業: 新素材や化学プロセスの開発に使用されます。
作用機序
(2E)-2-[(2E)-(3,4-ジメトキシベンジリデン)ヒドラジニリデン]-5-(2-メチルベンジル)-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。チアゾリジン-4-オンコアは、特定の酵素やタンパク質を阻害することで知られており、その生物学的効果をもたらします。この化合物は、細胞受容体とも相互作用し、シグナル伝達経路を調節し、細胞機能に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
酢酸エチル: エステル官能基が類似する、より単純な化合物。
フッ素化合物: 電気陰性度の高いフッ素原子があるため、反応性パターンが一部共通しています。
プロポフォール関連化合物: 芳香環置換パターンの点で構造的に類似しています。
独自性
(2E)-2-[(2E)-(3,4-ジメトキシベンジリデン)ヒドラジニリデン]-5-(2-メチルベンジル)-1,3-チアゾリジン-4-オンは、その特異的な置換パターンとヒドラジニリデンとチアゾリジン-4-オン部分の両方の存在によって独特であり、より単純な類似体には一般的に見られない独特の化学的および生物学的特性を付与します。
この記事では、(2E)-2-[(2E)-(3,4-ジメトキシベンジリデン)ヒドラジニリデン]-5-(2-メチルベンジル)-1,3-チアゾリジン-4-オンについて、その合成、反応、用途、作用機序、類似の化合物との比較など、包括的な概要を説明しました。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Fluorine compounds: Share some reactivity patterns due to the presence of electronegative fluorine atoms.
Propofol related compounds: Structurally similar in terms of aromatic substitution patterns.
Uniqueness
(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both hydrazinylidene and thiazolidinone moieties, which confer distinct chemical and biological properties not commonly found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
(2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-5-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O3S/c1-13-6-4-5-7-15(13)11-18-19(24)22-20(27-18)23-21-12-14-8-9-16(25-2)17(10-14)26-3/h4-10,12,18H,11H2,1-3H3,(H,22,23,24)/b21-12+ |
InChIキー |
OPZHCNAKVSCTTH-CIAFOILYSA-N |
異性体SMILES |
CC1=CC=CC=C1CC2C(=O)N/C(=N\N=C\C3=CC(=C(C=C3)OC)OC)/S2 |
正規SMILES |
CC1=CC=CC=C1CC2C(=O)NC(=NN=CC3=CC(=C(C=C3)OC)OC)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)

![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
![4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11640467.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)

![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)
![2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11640501.png)

![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
